N-(tert-butyl)-4-((2-oxoimidazolidine-1-carboxamido)methyl)piperidine-1-carboxamide
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Description
N-(tert-butyl)-4-((2-oxoimidazolidine-1-carboxamido)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C15H27N5O3 and its molecular weight is 325.413. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis and Chiral Auxiliaries
Efficient Asymmetric Synthesis : An efficient method for asymmetric synthesis of related compounds, serving as useful intermediates for the synthesis of nociceptin antagonists, has been developed. This synthesis approach includes diastereoselective reduction and efficient isomerization steps, applicable for large-scale operations to obtain enantiomerically pure compounds (H. Jona et al., 2009).
Chiral Auxiliary Applications : The use of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate as a chiral auxiliary and as a chiral Aib building block in dipeptide synthesis demonstrates its value in producing enantiomerically pure compounds. This includes the preparation of key intermediates for pharmaceutical applications with high enantiomer ratios (A. Studer et al., 1995).
Kinetic Resolution and Stereoselective Synthesis
Dynamic Kinetic Resolution : Research shows that utilizing 2-oxoimidazolidine-4-carboxylate as a chiral auxiliary in dynamic kinetic resolution allows for stereoselective carbon-carbon bond formation. This process is significant for creating biologically active compounds, including chiral α-alkyl succinic acid derivatives and β-amino acid derivatives (A. Kubo et al., 1997).
Stereoselective Gabriel Reaction : A highly stereoselective Gabriel reaction using 2-oxoimidazolidine-4-carboxylate as a chiral auxiliary has been exploited for the synthesis of α-amino acids. This method showcases the auxiliary's potential in facilitating stereoselective transformations and the synthesis of important amino acid derivatives (A. Kubo et al., 1996).
Synthesis of Biologically Active Intermediates
- Synthesis of Antipsychotic Agents : Heterocyclic carboxamides, analogues of known antipsychotic compounds, have been synthesized and evaluated. These studies are crucial for the development of new therapeutic agents with potential antipsychotic properties, demonstrating the application of related chemical structures in drug discovery (M. H. Norman et al., 1996).
Properties
IUPAC Name |
N-tert-butyl-4-[[(2-oxoimidazolidine-1-carbonyl)amino]methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N5O3/c1-15(2,3)18-14(23)19-7-4-11(5-8-19)10-17-13(22)20-9-6-16-12(20)21/h11H,4-10H2,1-3H3,(H,16,21)(H,17,22)(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDAOSQTKVZXBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)N2CCNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.